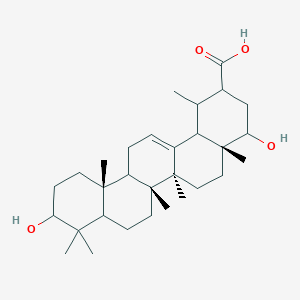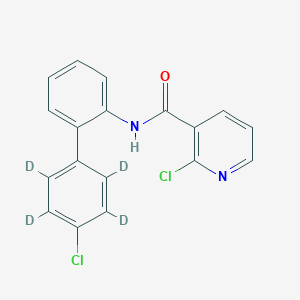
Boscalid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boscalid-d4 is a deuterium-labeled analog of Boscalid, a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boscalid-d4 involves the incorporation of deuterium atoms into the Boscalid molecule. This can be achieved through a series of chemical reactions, including Suzuki cross-coupling and reduction steps. The process typically starts with the preparation of the aminobiphenyl intermediate, which is then reacted with the acid chloride of 2-chloronicotinic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the process involves stringent quality control measures to ensure the consistency of the deuterium labeling .
化学反应分析
Types of Reactions
Boscalid-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Boscalid-d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new fungicides and pesticides with improved efficacy and safety profiles
作用机制
Boscalid-d4, like its non-deuterated counterpart, acts as a succinate dehydrogenase inhibitor. It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and the electron transport chain, ultimately leading to the death of fungal cells .
相似化合物的比较
Similar Compounds
Boscalid: The non-deuterated version of Boscalid-d4, used widely in agriculture.
Carboxin: Another succinate dehydrogenase inhibitor with a narrower spectrum of activity.
Fluopyram: A fungicide with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and distribution .
属性
分子式 |
C18H12Cl2N2O |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)/i7D,8D,9D,10D |
InChI 键 |
WYEMLYFITZORAB-ULDPCNCHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



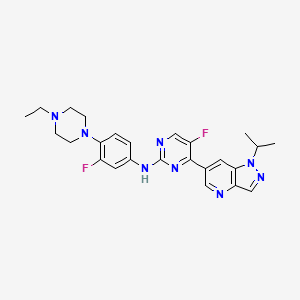
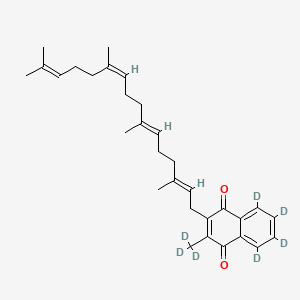


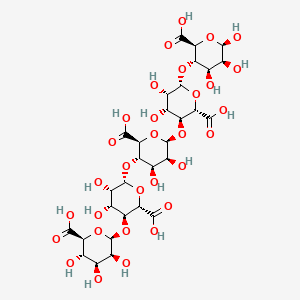
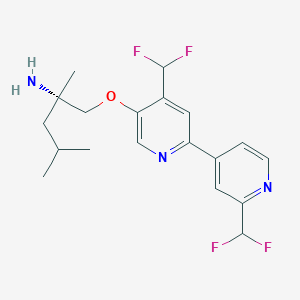

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
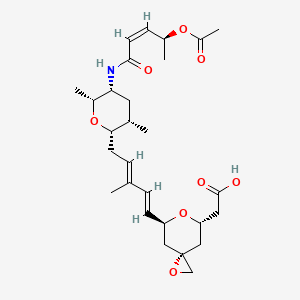
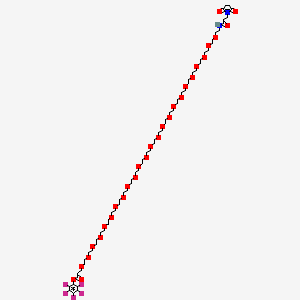
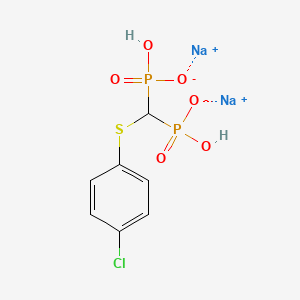
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
